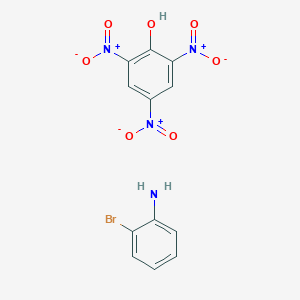
2-Bromoaniline;2,4,6-trinitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoaniline typically involves the bromination of aniline. Aniline undergoes nucleophilic substitution with bromine, where the bromine atoms enter at the ortho and para positions, forming 2-Bromoaniline . The reaction is carried out in the presence of dilute hydrochloric acid and water, with bromine being added dropwise to the aniline solution .
2,4,6-Trinitrophenol is synthesized through the nitration of phenol.
Industrial Production Methods
Industrial production of 2-Bromoaniline involves similar bromination processes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. For 2,4,6-Trinitrophenol, industrial production involves continuous nitration processes with stringent safety measures due to the compound’s explosive nature .
化学反应分析
Types of Reactions
2-Bromoaniline undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized to form corresponding quinones or reduced to form aniline derivatives.
2,4,6-Trinitrophenol undergoes:
Reduction Reactions: It can be reduced to form aminophenols.
Substitution Reactions: It can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
For 2-Bromoaniline: Common reagents include bromine, hydrochloric acid, and water.
For 2,4,6-Trinitrophenol: Common reagents include nitric acid and sulfuric acid
Major Products Formed
From 2-Bromoaniline: Products include various substituted anilines and quinones.
From 2,4,6-Trinitrophenol: Products include aminophenols and other nitroaromatic compounds.
科学研究应用
2-Bromoaniline is widely used as a precursor in the synthesis of organobromine compounds, which are important in pharmaceuticals, agrochemicals, and fire-extinguishing agents . It is also used in the preparation of dyes and pigments.
2,4,6-Trinitrophenol is used in forensic research, land mine detection, and as a reagent in chemical analysis. It is also used in the production of explosives, dyes, and pharmaceuticals .
作用机制
The mechanism of action of 2-Bromoaniline involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This property makes it useful in organic synthesis .
2,4,6-Trinitrophenol exerts its effects through its strong electron-withdrawing nitro groups, which make it highly reactive in nucleophilic aromatic substitution reactions. Its explosive nature is due to the rapid release of gases upon decomposition .
相似化合物的比较
Similar Compounds
2-Chloroaniline: Similar to 2-Bromoaniline but with a chlorine atom instead of bromine.
2,4-Dinitrophenol: Similar to 2,4,6-Trinitrophenol but with only two nitro groups.
Uniqueness
2-Bromoaniline is unique due to the presence of the bromine atom, which makes it more reactive in certain substitution reactions compared to its chloro counterpart . 2,4,6-Trinitrophenol is unique due to its high explosive power and its use in various industrial applications .
属性
CAS 编号 |
54575-26-7 |
|---|---|
分子式 |
C12H9BrN4O7 |
分子量 |
401.13 g/mol |
IUPAC 名称 |
2-bromoaniline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H6BrN.C6H3N3O7/c7-5-3-1-2-4-6(5)8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-4H,8H2;1-2,10H |
InChI 键 |
VUYHXRBFFCSJIE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)N)Br.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



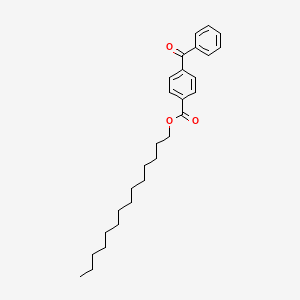
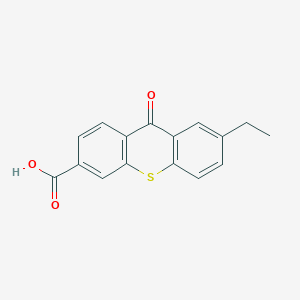
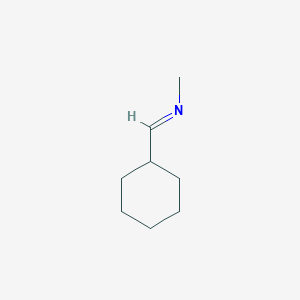
![1-{4-[(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14648559.png)
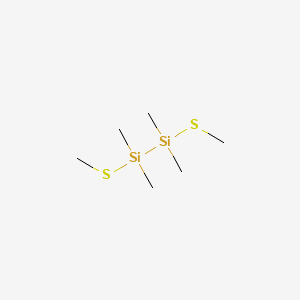
![1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol](/img/structure/B14648568.png)
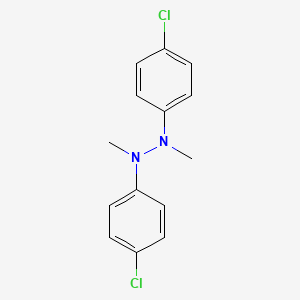


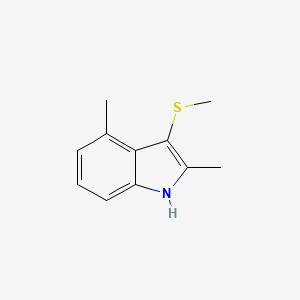
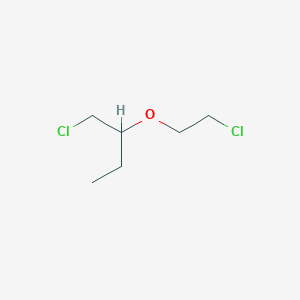

![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14648591.png)
